5-Methyl-8-(4-methylphenyl)oct-5-enal
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Overview
Description
5-Methyl-8-(4-methylphenyl)oct-5-enal is an organic compound with the molecular formula C16H22O It is a monounsaturated fatty aldehyde that features a phenyl group substituted with a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-8-(4-methylphenyl)oct-5-enal can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would likely apply.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-8-(4-methylphenyl)oct-5-enal can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic aromatic substitution reactions often use reagents such as bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: 5-Methyl-8-(4-methylphenyl)octanoic acid.
Reduction: 5-Methyl-8-(4-methylphenyl)oct-5-enol.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis and in the study of reaction mechanisms.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Methyl-8-(4-methylphenyl)oct-5-enal involves its interaction with molecular targets such as enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The phenyl group may also interact with hydrophobic pockets in proteins, influencing binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Oct-5-enal: A monounsaturated fatty aldehyde with a similar structure but without the phenyl and methyl substitutions.
5-Methyl-8-phenyl-oct-5-enal: Similar structure but lacks the methyl group on the phenyl ring.
Uniqueness
5-Methyl-8-(4-methylphenyl)oct-5-enal is unique due to the presence of both a phenyl group and a methyl group, which can influence its reactivity and interactions with other molecules. This structural uniqueness may confer specific properties that are advantageous in certain applications.
Properties
CAS No. |
917612-38-5 |
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Molecular Formula |
C16H22O |
Molecular Weight |
230.34 g/mol |
IUPAC Name |
5-methyl-8-(4-methylphenyl)oct-5-enal |
InChI |
InChI=1S/C16H22O/c1-14(6-3-4-13-17)7-5-8-16-11-9-15(2)10-12-16/h7,9-13H,3-6,8H2,1-2H3 |
InChI Key |
XBMDGDXZHYLAKG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CCC=C(C)CCCC=O |
Origin of Product |
United States |
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